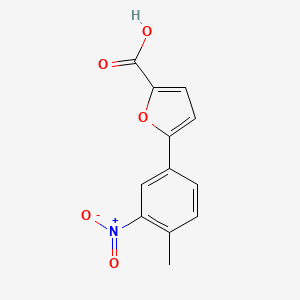
5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is a compound that has been identified as a potential therapeutic agent, particularly in the field of antitubercular agents . It targets iron acquisition in mycobacterial species .
Synthesis Analysis
The synthesis of this compound involves the Knoevenagel condensation reaction between 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid. The reaction is catalyzed by piperidine and occurs through the formation of the carbon-carbon double bond between the aldehyde and carboxylic acid groups.Molecular Structure Analysis
The molecular structure of this compound was obtained through co-crystallization experiments . The structure was analyzed using 1 H NMR, 13 C NMR, HRMS, and SC-XRD .Aplicaciones Científicas De Investigación
Antimycobacterial Agents
5-Phenyl-furan-2-carboxylic acids, related to the queried compound, have been identified as promising antimycobacterial agents targeting iron homeostasis within mycobacteria. The structural analysis of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid highlighted its potential, underscoring the importance of further investigation into similar compounds for treating mycobacterial infections (Mori et al., 2022).
Synthesis and Characterization of Organotin(IV) Carboxylates
Research on new carboxylic acid derivatives, including those similar to 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid, has led to the synthesis of di- and triorganotin(IV) carboxylates. These compounds have been explored for their antimicrobial activities, showing promising results against a variety of pathogens. This demonstrates the potential of furan-2-carboxylic acid derivatives in developing new antimicrobial agents (Dias et al., 2015).
Antitubercular Applications
Investigations into 5-phenyl-furan-2-carboxylic acids have also highlighted their role as potential antitubercular agents. Studies focusing on the molecular interactions between these compounds and their protein targets in Mycobacterium tuberculosis suggest their innovative therapeutic potential against tuberculosis. This research underscores the importance of furan-2-carboxylic acids and their derivatives in developing new treatments for tuberculosis (Mori et al., 2022).
Bioactivity Against Tobacco Mosaic Virus
Furan-2-carboxylic acids derived from natural sources, such as Nicotiana tabacum, have exhibited significant anti-Tobacco Mosaic Virus (TMV) activities. This discovery opens new avenues for utilizing these compounds in agricultural applications to protect crops against viral infections. The compounds demonstrated inhibition rates comparable to those of positive controls, indicating their potential as natural antiviral agents (Yang et al., 2016).
Mecanismo De Acción
The mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves interfering with iron homeostasis in mycobacterial species . This is achieved by inhibiting the salicylate synthase MbtI from M. tuberculosis, an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores .
Safety and Hazards
There is limited information available regarding the toxicity and safety of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid in humans and the environment.
Direcciones Futuras
5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid has emerged as a promising class of antimycobacterial agents . It can be used as a building block for the synthesis of novel materials with potential applications in various industries. The research in this field is ever-evolving, and advances in the development of novel therapeutic options are still critical to face the impending threat of TB .
Propiedades
IUPAC Name |
5-(4-methyl-3-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-7-2-3-8(6-9(7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMAYCJHNSAEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)
![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)

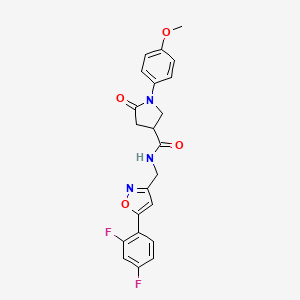
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)

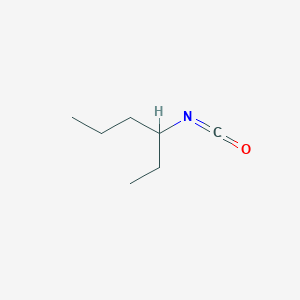

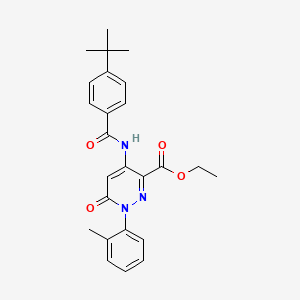
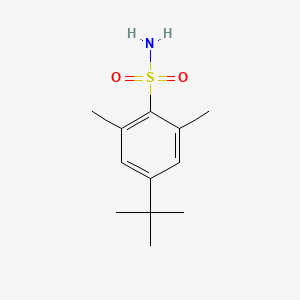
![dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2737967.png)
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B2737969.png)